![molecular formula C19H29N3O3 B2411939 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2189434-05-5](/img/structure/B2411939.png)
6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a piperidine ring, and a dihydropyrimidinone core, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative, which undergoes a series of reactions including cyclization, alkylation, and condensation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality output.
化学反応の分析
Types of Reactions
6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Anticonvulsant Properties
Research has indicated that SCH 772712 may exhibit anticonvulsant effects. A study published in "Epilepsy Research" highlighted its protective effects against seizures induced by electrical stimulation and pentylenetetrazole (PTZ) in animal models. The findings suggest that further investigation into its mechanism of action could lead to new therapeutic strategies for epilepsy treatment.
Antibacterial Activity
Preliminary studies have shown that derivatives of dihydropyrimidinones, including this compound, possess moderate to strong antibacterial activity against various strains. For instance, compounds similar to SCH 772712 have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis with zones of inhibition ranging from 15 mm to 20 mm.
Anticancer Potential
Dihydropyrimidinone derivatives have been studied for their anticancer properties. Research involving similar compounds has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation at concentrations above 10 µM.
Future Research Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- Mechanistic Studies : Understanding how SCH 772712 interacts with specific biological targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models before considering human trials.
- Structural Modifications : Investigating how changes to its structure could enhance its pharmacological properties.
作用機序
The mechanism of action of 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyrimidinone derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features
生物活性
The compound 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a nitrogen-containing heterocyclic compound with potential therapeutic applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{17}H_{24}N_{4}O_{2}
- Molecular Weight : 320.40 g/mol
- IUPAC Name : this compound
The compound features a dihydropyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures to This compound . For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon carcinoma (HCT116) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
6-Cyclopropyl... | MCF-7 | 27.3 |
6-Cyclopropyl... | HCT116 | 6.2 |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key pathways involved in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their anticancer properties .
Pharmacokinetics and Toxicity
Research on the pharmacokinetics of related compounds indicates that they possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of piperidine and hydroxyl groups enhances solubility and bioavailability . However, detailed toxicity studies specific to 6-Cyclopropyl... are still lacking.
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of pyrimidine derivatives in tumor reduction. For example, a study involving a xenograft model showed significant tumor size reduction after treatment with a similar dihydropyrimidine derivative .
Clinical Implications
While there are no direct clinical trials specifically for 6-Cyclopropyl... , the promising results from related compounds suggest potential applications in treating various cancers. The ongoing research into nitrogen-containing heterocycles continues to highlight their importance in drug discovery.
特性
IUPAC Name |
6-cyclopropyl-3-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-18-11-17(16-1-2-16)20-14-22(18)12-15-3-7-21(8-4-15)13-19(24)5-9-25-10-6-19/h11,14-16,24H,1-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOHIGWKAFUAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4(CCOCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。